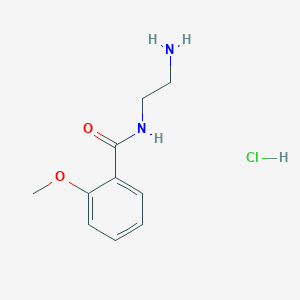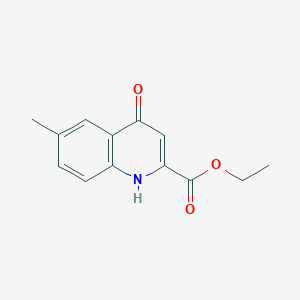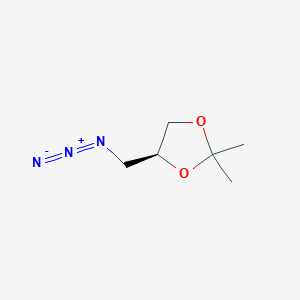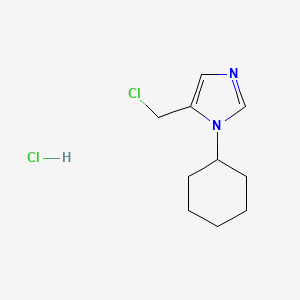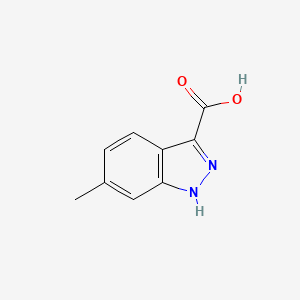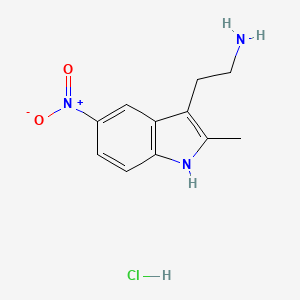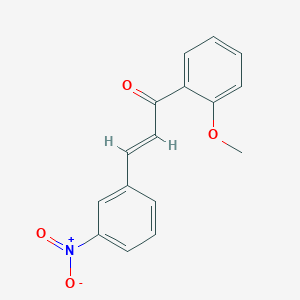
methyl 4-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-methyl-1H-indole-3-carboxylate (MMI) is a synthetic derivative of indole-3-carboxylic acid (ICA). It is a white crystalline solid that is soluble in methanol and ethanol. MMI is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Conformational Studies
- Conformationally Constrained Tryptophan Derivatives : Methyl 4-methyl-1H-indole-3-carboxylate derivatives have been used to synthesize novel tryptophan analogs. These compounds are beneficial in peptide and peptoid conformation elucidation studies due to their ability to limit conformational flexibility (Horwell et al., 1994).
Spectroscopic Probes
- Fluorescent and Infrared Probing : Methyl indole-4-carboxylate, a closely related compound, emits around 450 nm with a long fluorescence lifetime, making it a promising fluorescent probe for studying protein structures and dynamics. It has also been explored as an infrared probe to sense local hydration environments (Liu et al., 2020).
Synthesis of Derivatives
- Synthesis of N-Substituted Derivatives : Efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate has been achieved through Ullmann-type intramolecular arylamination. This catalytic amination is notable for its good to high yields under mild conditions (Melkonyan et al., 2008).
Photophysical Studies
- Photophysical Applications : Studies on ester-derivatized indoles, like methyl indole-4-carboxylate, have shown potential in local protein environment studies through spectroscopic techniques like FTIR and UV-Vis fluorescence spectroscopy (Huang et al., 2018).
Anticancer Activity
- Anticancer Research : Methyl indole-3-carboxylate derivatives have been synthesized and evaluated for their potential as antitumor agents. Solid-state structure characterization and molecular modeling were utilized in their development (Niemyjska et al., 2012).
Thermodynamic Properties
- Thermodynamic Studies : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate in the crystalline phase have been determined, providing valuable data for computational modeling and structural analysis (Carvalho et al., 2016).
Chemical Synthesis and Modifications
- Synthetic Routes and Modifications : Various synthetic routes and modifications of methyl 1H-indole-3-carboxylate and its derivatives have been explored, showcasing the versatility of this compound in chemical synthesis (Various Authors, 1994-2023).
Propriétés
IUPAC Name |
methyl 4-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHEKFWKWPCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



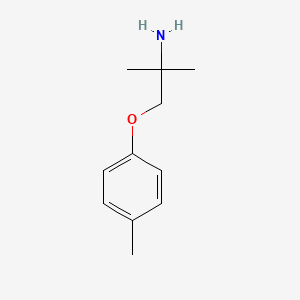

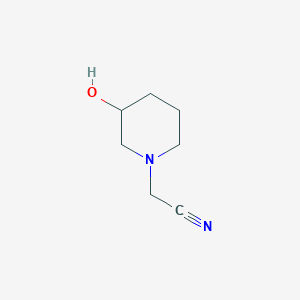
![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)
